Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate
CAS No.: 868064-73-7
Cat. No.: VC7308965
Molecular Formula: C16H22F2N2O2
Molecular Weight: 312.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868064-73-7 |
|---|---|
| Molecular Formula | C16H22F2N2O2 |
| Molecular Weight | 312.361 |
| IUPAC Name | tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10H2,1-3H3 |
| Standard InChI Key | NTBVJKOAJJUTON-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)F)F |
Introduction
Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H22F2N2O2 and a molecular weight of 312.35 g/mol . This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a tert-butyl group and a 3,4-difluorophenyl group attached to the diazepane ring makes it a unique and potentially useful compound in various chemical and pharmaceutical applications.
Synthesis and Applications
The synthesis of tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate typically involves the reaction of a diazepane precursor with a 3,4-difluorophenyl group in the presence of appropriate catalysts and conditions. This compound may be used as an intermediate in the synthesis of pharmaceuticals or other organic compounds due to its unique functional groups.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume